Bienvenue dans la boutique en ligne BenchChem!

2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

Kinase inhibitor Structure-activity relationship c-Met/VEGFR2

This compound fills a critical pharmacophore gap in kinase screening libraries. Its unique 1H-imidazol-1-yl substituent at the pyridazine 6-position provides distinct hydrogen-bonding and metal-coordination capacity compared to pyrazole or thiophene analogs, enabling >100-fold selectivity shifts. Use CAS 1334372-60-9 alongside pyrazole (CAS 1351644-20-6) and thiophene (CAS 1207058-74-9) analogs from a single, quality-controlled source to ensure data comparability in SAR campaigns.

Molecular Formula C15H12N6S
Molecular Weight 308.36
CAS No. 1334372-60-9
Cat. No. B2692995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine
CAS1334372-60-9
Molecular FormulaC15H12N6S
Molecular Weight308.36
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)N4C=CN=C4
InChIInChI=1S/C15H12N6S/c1-2-7-20-9-12(17-13(20)3-1)10-22-15-5-4-14(18-19-15)21-8-6-16-11-21/h1-9,11H,10H2
InChIKeyQHUDHILNDCLMEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 1334372-60-9): Structural Identity, Class Affiliation, and Procurement-Relevant Profile


2-(((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 1334372-60-9, molecular formula C15H12N6S, molecular weight 308.36 g/mol) is a heterocyclic small molecule comprising an imidazo[1,2-a]pyridine core linked via a thioether bridge to a 6-(1H-imidazol-1-yl)pyridazine moiety [1]. The compound belongs to the imidazo[1,2-a]pyridine-pyridazine hybrid class, a scaffold family extensively investigated for kinase inhibition, antimicrobial, and anti-inflammatory applications [2]. Its structural architecture—specifically the N-1 imidazole attachment to the pyridazine ring—distinguishes it from analogs bearing thiophene, pyrazole, nitrophenyl, or methoxyphenyl substituents at the same position, making it a valuable tool compound for structure-activity relationship (SAR) studies and kinase-targeted screening campaigns [3].

Why Generic Substitution Fails for 2-(((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 1334372-60-9): Structural Non-Interchangeability with In-Class Analogs


Compounds within the imidazo[1,2-a]pyridine-pyridazine thioether class are not interchangeable due to the dominant influence of the 6-position substituent on the pyridazine ring on both target engagement and physicochemical properties [1]. The 1H-imidazol-1-yl group in this compound provides a distinct hydrogen-bond acceptor/donor profile, metal-coordination capacity, and electronic distribution compared to the 1H-pyrazol-1-yl (CAS 1351644-20-6), thiophen-2-yl (CAS 1207058-74-9), 3-nitrophenyl (CAS 1208628-18-5), or 4-methoxyphenyl analogs [2]. Published kinase inhibitor SAR studies demonstrate that even single-atom alterations at this vector can shift kinase selectivity profiles by over 100-fold, directly impacting the validity of any screening result or mechanistic conclusion [3]. Substituting a generic analog without verifying retention of the desired target profile risks invalidating the experimental dataset.

Quantitative Differentiation Evidence for 2-(((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 1334372-60-9)


6-Position Substituent Identity Drives Kinase Selectivity: Imidazole vs. Pyrazole vs. Thiophene in Imidazo[1,2-a]pyridine-Pyridazine Hybrids

In a structure-based kinase inhibitor program, the imidazo[1,2-a]pyridine-pyridazine scaffold was optimized to yield dual c-Met/VEGFR2 inhibitors. The imidazo[1,2-a]pyridine derivative 26, bearing a 6-methylpyridone substituent at the position corresponding to the pyridazine 6-position in CAS 1334372-60-9, exhibited c-Met IC50 = 1.9 nM and VEGFR2 IC50 = 2.2 nM, with cellular antiproliferative IC50 values of 5.0 nM (MKN45) and 1.8 nM (HUVEC) [1]. In contrast, the analogous pyrazolone derivative showed significantly different selectivity, demonstrating that substituent identity at this vector is a critical determinant of kinase polypharmacology [1]. The imidazole group of CAS 1334372-60-9 introduces distinct π-stacking and hydrogen-bonding capabilities relative to pyrazole or thiophene, which is expected to redirect kinase binding profiles in a non-linear fashion [2].

Kinase inhibitor Structure-activity relationship c-Met/VEGFR2

Molecular Property Differentiation: Imidazole vs. Pyrazole Substituent Effects on Hydrogen-Bond Capacity and Topological Polar Surface Area

The 1H-imidazol-1-yl substituent at the pyridazine 6-position provides one additional hydrogen-bond acceptor (the N-3 imidazole nitrogen) compared to the C-linked thiophene analog (CAS 1207058-74-9), while offering a different spatial arrangement of hydrogen-bond functionality compared to the 1H-pyrazol-1-yl analog (CAS 1351644-20-6) . Calculated topological polar surface area (TPSA) contributions differ: the imidazole group contributes approximately 17.8 Ų, versus approximately 17.8 Ų for pyrazole (though with different vector orientation) and approximately 0 Ų additional TPSA for thiophene [1]. These differences modulate passive membrane permeability and solubility, directly impacting cellular assay performance and the interpretability of phenotypic screening results [1].

Physicochemical profiling Drug-likeness Lead optimization

Imidazo[1,2-a]pyridine-Pyridazine Hybrids as MARK Kinase Inhibitors: Class-Level Evidence for CNS-Targeted Applications

A dedicated patent family (US 8,592,425; EP 2387315B1) discloses imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives as selective microtubule affinity regulating kinase (MARK) inhibitors for Alzheimer's disease [1]. The claimed compounds share the core structural architecture of CAS 1334372-60-9, including the imidazo[1,2-a]pyridine scaffold and varied substituents at positions corresponding to the pyridazine ring [1]. The patent explicitly teaches that substituent identity at the pyridazine/pyridine ring is a critical determinant of MARK inhibitory potency and selectivity over other kinases [1]. While CAS 1334372-60-9 is not explicitly exemplified, its imidazole substituent aligns with the patent's teaching that nitrogen-containing heteroaryl groups at this position can engage key hinge-region residues in the MARK ATP-binding pocket [2].

MARK kinase Alzheimer's disease CNS drug discovery

Synthetic Tractability and Commercial Availability: Multi-Vendor Sourcing with Defined Purity Specifications

CAS 1334372-60-9 is commercially available from multiple chemical suppliers as a research-grade compound, with typical purity specifications of 95% or higher [1]. The synthetic route involves modular assembly of the imidazo[1,2-a]pyridine core, thioether formation with a functionalized pyridazine intermediate, and final imidazole introduction, enabling independent optimization of each structural module [1]. In contrast, closely related analogs with more complex 6-position substituents (e.g., 4-methyl-2-(thiophen-2-yl)thiazole, CAS 1207058-74-9) require lengthier synthetic sequences and are less readily available . The relative synthetic simplicity of the imidazole substituent, combined with the commercial availability of the key intermediate 3-chloro-6-(1H-imidazol-1-yl)pyridazine, reduces procurement lead times and facilitates scale-up for larger screening campaigns [2].

Chemical procurement Synthetic accessibility Building block

Imidazole Moiety Confers Metal-Coordination Potential Relevant to Metalloenzyme Inhibitor Design

The imidazole ring is a well-established metal-coordinating pharmacophore, particularly for heme iron in cytochrome P450 enzymes and for zinc in metalloproteases [1]. In the context of imidazo[1,2-a]pyridine-pyridazine hybrids, the imidazole substituent of CAS 1334372-60-9 provides a discrete metal-binding motif that is absent in the thiophene analog (CAS 1207058-74-9) and geometrically distinct from the pyrazole analog (CAS 1351644-20-6) [2]. Published work on related pyridinyl imidazole compounds demonstrates that the imidazole N-3 can coordinate heme iron with Kd values in the low micromolar to nanomolar range, while non-coordinating substituents such as thiophene show no measurable metal interaction [1]. This property is particularly relevant for designing inhibitors of CYP enzymes, nitric oxide synthases, or matrix metalloproteinases [1].

Metalloenzyme inhibition Cytochrome P450 Fragment-based drug discovery

Thioether Linker Stability Under Physiological and Oxidative Conditions: Comparison with Sulfone/Sulfoxide Analogs

The thioether (-S-CH2-) linker connecting the imidazo[1,2-a]pyridine core to the pyridazine ring in CAS 1334372-60-9 is susceptible to oxidation to the corresponding sulfoxide and sulfone under both chemical (m-CPBA, H2O2) and biological (CYP450-mediated) conditions [1]. This oxidation liability is a known metabolic soft spot for thioether-containing compounds and can be exploited for prodrug design (where the sulfoxide/sulfone has altered potency) or mitigated through structural modification [1]. The oxidation potential of the thioether in CAS 1334372-60-9 is modulated by the electron-withdrawing character of the 1H-imidazol-1-yl substituent on the pyridazine ring, which reduces electron density at the sulfur atom relative to electron-donating substituents (e.g., methoxyphenyl), thereby slowing oxidative metabolism [2]. This property is distinct from analogs with electron-rich aryl substituents, which may undergo more rapid sulfur oxidation [2].

Metabolic stability Thioether oxidation Prodrug design

Optimal Research and Procurement Application Scenarios for 2-(((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 1334372-60-9)


Kinase Inhibitor Screening Libraries: Filling the Imidazole-Substituted Pyridazine Gap in Diversity-Oriented SAR

CAS 1334372-60-9 is ideally suited for inclusion in diversity-oriented kinase screening libraries where the goal is to systematically explore the SAR of the pyridazine 6-position. While thiophene, pyrazole, and aryl-substituted analogs are commercially available, the imidazole variant fills a distinct pharmacophore gap by introducing a metal-coordinating, hydrogen-bonding heterocycle at this vector [1]. Screening this compound alongside its pyrazole (CAS 1351644-20-6) and thiophene (CAS 1207058-74-9) analogs in a panel of 50–100 kinases can rapidly reveal imidazole-driven selectivity shifts, as demonstrated by the >100-fold selectivity differences observed within this scaffold class [2]. Procurement of all three analogs from a single vendor with matched purity specifications (≥95%) ensures data comparability and minimizes batch-to-batch variability [1].

CNS Penetrant Kinase Inhibitor Lead Generation: Leveraging the Imidazole Moiety for Improved Brain Exposure

The MARK kinase inhibitor patent family (US 8,592,425) explicitly targets Alzheimer's disease, indicating that imidazo[1,2-a]pyridine-pyridazine hybrids can achieve CNS penetration [1]. The imidazole substituent in CAS 1334372-60-9 provides a lower molecular weight (308.36 g/mol) and favorable TPSA profile relative to more elaborate analogs bearing biaryl or thiazole substituents at the 6-position, aligning with known CNS drug-likeness parameters (MW < 400, TPSA < 90 Ų) [2]. This compound can serve as a minimalist lead-like starting point for fragment-based or structure-guided optimization of CNS-penetrant kinase inhibitors, where every additional heavy atom risks compromising brain exposure [2].

Metalloenzyme Inhibitor Fragment Merging: Combining Imidazo[1,2-a]pyridine Kinase Recognition with Imidazole Metal Coordination

For programs targeting dual kinase/metalloenzyme inhibition or designing bitopic inhibitors, CAS 1334372-60-9 uniquely merges an imidazo[1,2-a]pyridine core (which can occupy the adenine pocket of kinases) with an imidazole moiety capable of coordinating heme iron (CYP enzymes), zinc (metalloproteases, HDACs), or magnesium (polymerases) [1]. This dual pharmacophore architecture is not available in thiophene-substituted analogs, which lack metal-coordination capacity, making CAS 1334372-60-9 the preferred choice for fragment-merging strategies in metalloenzyme drug discovery [2]. The thioether linker provides a synthetically tractable connection point for further elaboration with additional pharmacophoric elements [2].

Chemical Biology Tool Compound for Target Deconvolution: Thioether Oxidation State as a Functional Probe

The thioether linker in CAS 1334372-60-9 can be chemically oxidized to the corresponding sulfoxide or sulfone using m-CPBA or H2O2 under controlled conditions, providing matched molecular pairs (sulfide/sulfoxide/sulfone) with graduated polarity and hydrogen-bonding capacity [1]. This oxidation series can serve as a chemical biology tool set for target deconvolution studies, where differential activity across the oxidation states helps map the electrostatic and hydrogen-bonding requirements of the target binding site [1]. The electron-withdrawing imidazole substituent ensures that oxidation occurs selectively at the thioether rather than at other positions, a selectivity advantage over electron-rich analogs [2].

Quote Request

Request a Quote for 2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.